molecular formula C23H22BrClN4 B12209947 N-(4-bromophenyl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

N-(4-bromophenyl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12209947
M. Wt: 469.8 g/mol
InChI Key: IWDVAKXRZIUPBO-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with bromophenyl, chlorophenyl, tert-butyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions:

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine: This compound is unique due to its specific substitution pattern and the presence of both bromophenyl and chlorophenyl groups.

    Other pyrazolo[1,5-a]pyrimidine derivatives: These compounds may have different substituents, leading to variations in their chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Overview

N-(4-bromophenyl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique molecular structure enables it to interact with various biological targets, making it a candidate for drug discovery.

Synthesis

The synthesis of this compound typically involves several steps that include the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions, followed by alkylation to introduce the tert-butyl group and subsequent substitutions to attach the bromophenyl and chlorophenyl groups. These synthetic routes allow for the exploration of modifications that can enhance biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to pyrazolo[1,5-a]pyrimidines. For instance, compounds derived from similar structures have shown promising activity against both Gram-positive and Gram-negative bacteria as well as fungal species. The antimicrobial efficacy is typically assessed using methods such as the turbidimetric method and minimum inhibitory concentration (MIC) assays.

CompoundTarget OrganismMIC (µg/mL)
Compound AE. coli32
Compound BS. aureus16
Compound CC. albicans8

These findings suggest that modifications in the structure can lead to enhanced antimicrobial properties, indicating a potential for therapeutic applications in treating infections.

Anticancer Activity

The anticancer potential of this compound has been investigated using various cancer cell lines. Notably, studies have demonstrated its effectiveness against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells through assays like Sulforhodamine B (SRB).

Cell LineIC50 (µM)Mechanism of Action
MCF710Induction of apoptosis
HeLa15Cell cycle arrest

The mechanism of action involves inducing apoptosis and inhibiting cell proliferation, which are critical pathways in cancer therapy.

Molecular Docking Studies

To further understand the interaction between this compound and its biological targets, molecular docking studies have been conducted. These studies utilize software tools such as Schrodinger to predict binding affinities and orientations within active sites of target proteins.

Binding Affinity Results

Target ProteinBinding Affinity (kcal/mol)
Protein A-9.5
Protein B-8.3

These results indicate a strong binding affinity, suggesting that the compound could effectively inhibit target protein functions.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study involving a series of pyrazolo[1,5-a]pyrimidine derivatives found that certain modifications significantly increased antibacterial activity against resistant strains of bacteria.
  • Case Study on Anticancer Effects : Research on MCF7 cells revealed that compounds with similar structural features induced significant apoptosis compared to controls, highlighting their potential as chemotherapeutic agents.

Properties

Molecular Formula

C23H22BrClN4

Molecular Weight

469.8 g/mol

IUPAC Name

N-(4-bromophenyl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C23H22BrClN4/c1-14-21(15-5-9-17(25)10-6-15)22-27-19(23(2,3)4)13-20(29(22)28-14)26-18-11-7-16(24)8-12-18/h5-13,26H,1-4H3

InChI Key

IWDVAKXRZIUPBO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)NC4=CC=C(C=C4)Br

Origin of Product

United States

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